molecular formula C16H11KN2O2 B4928633 potassium;2-(4-aminophenyl)quinoline-4-carboxylate

potassium;2-(4-aminophenyl)quinoline-4-carboxylate

Cat. No.: B4928633
M. Wt: 302.37 g/mol
InChI Key: CVHADYFNQMBJNG-UHFFFAOYSA-M
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Description

Potassium;2-(4-aminophenyl)quinoline-4-carboxylate is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound features a quinoline core substituted with an aminophenyl group and a carboxylate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;2-(4-aminophenyl)quinoline-4-carboxylate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods often involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where an aminophenyl halide reacts with the quinoline core in the presence of a base.

    Carboxylation: The carboxylate group can be introduced through a carboxylation reaction, where the quinoline derivative is treated with carbon dioxide in the presence of a base such as potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes often utilize catalysts and optimized reaction conditions to maximize yield and minimize by-products. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Potassium;2-(4-aminophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under conditions such as heating or the presence of a base.

Major Products

Scientific Research Applications

Potassium;2-(4-aminophenyl)quinoline-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of potassium;2-(4-aminophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a wide range of applications in medicinal chemistry.

    2-Phenylquinoline: Similar structure but lacks the aminophenyl and carboxylate groups.

    4-Aminoquinoline: Contains an amino group but lacks the phenyl and carboxylate groups.

Uniqueness

Potassium;2-(4-aminophenyl)quinoline-4-carboxylate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications. Its structure enables it to participate in various chemical reactions and interact with multiple biological targets, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

potassium;2-(4-aminophenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2.K/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15;/h1-9H,17H2,(H,19,20);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHADYFNQMBJNG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)N)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11KN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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